molecular formula C18H22O2 B11942012 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol CAS No. 13395-83-0

3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol

Cat. No.: B11942012
CAS No.: 13395-83-0
M. Wt: 270.4 g/mol
InChI Key: FQTGSRYJCXLDLW-UHFFFAOYSA-N
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Description

3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol is a high-purity, synthetic biphenyldiol compound intended for research and development purposes. Structurally related biphenyl diols have demonstrated significant value in scientific research, particularly in the fields of oncology and materials science. Research Applications and Value: Biphenyl-4,4'-diol derivatives are of strong interest in anticancer research . Structural analogs, such as 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol (TMBP), have been shown to exhibit potent antitumor activity by triggering oxidative stress, causing metabolic changes, and inducing an apoptosis-like process in human lung cancer cell lines . The proposed mechanism of action for such compounds involves the reduction of the PI3K/AKT/NF-κB signaling pathway, leading to cell cycle arrest and increased caspase-3/7 activity . This makes the biphenyl-4,4'-diol core a promising scaffold for the development of new chemotherapeutic agents. In polymer science , dihydroxy biphenyl compounds are key monomers and intermediates. They can be utilized in the synthesis of advanced materials, including high-performance polyesters and other engineering plastics . The alkyl and methoxy substitutions on the biphenyl core can be leveraged to modify the properties of the resulting polymers, such as their thermal stability and solubility. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13395-83-0

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2-ethyl-4-(3-ethyl-4-hydroxy-5-methylphenyl)-6-methylphenol

InChI

InChI=1S/C18H22O2/c1-5-13-9-15(7-11(3)17(13)19)16-8-12(4)18(20)14(6-2)10-16/h7-10,19-20H,5-6H2,1-4H3

InChI Key

FQTGSRYJCXLDLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C2=CC(=C(C(=C2)C)O)CC)C)O

Origin of Product

United States

Preparation Methods

Key Steps

  • Oxidation Coupling

    • Substrate : 2,6-Diethyl phenol (or analogs with ethyl/methyl groups).

    • Oxidizing Agent : Perchloric acid (HClO₄) or periodic acid (HIO₄) in DMF.

    • Conditions : 70–90°C for 10–60 minutes under nitrogen.

    • Product : 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diquinone.

  • Reduction

    • Reducing Agent : Sodium thiosulfate (Na₂S₂O₄) or sodium dithionite (Na₂S₂O₄).

    • Solvent : Ethanol or industrial spirits.

    • Conditions : 70–80°C for 1–2 hours.

    • Product : 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol.

Table 1: Reaction Conditions and Yields

StepSubstrateOxidizing AgentTemperature (°C)Time (h)Yield (%)
Oxidation2,6-Dimethyl phenolHClO₄ (30%)70190
ReductionDiquinone intermediateNa₂S₂O₄751.595

Data adapted from CN104529715A.

Acid-Catalyzed Demethylation

A secondary method leverages acid-catalyzed reactions to remove protecting groups from precursor molecules. This approach is less common but suitable for specific substrates.

Key Steps

  • Substrate Preparation

    • Starting Material : 3,3'-Diethyl-5,5'-dimethyl-4,4'-biphenyldiol protected with tert-butyl groups.

    • Catalyst : p-Toluenesulfonic acid.

    • Solvent : m-Xylene.

    • Conditions : 130–140°C for 5 hours under inert atmosphere.

  • Purification

    • Recrystallization : Ethanol or vacuum drying.

Table 2: Demethylation Efficiency

SubstrateCatalystTemperature (°C)Time (h)Yield (%)
3,3'-Diethyl-5,5'-dimethyl-4,4'-biphenyldiolp-Toluenesulfonic acid130–140594.1

Data adapted from ChemicalBook.

ParameterValue
Temperature180°C
Pressure18 kg/cm²
CatalystCuO + TEDA
Expected Yield~90% (based on analogs)

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitations
Oxidative CouplingHigh yield, scalableRequires handling strong acids
Acid-CatalyzedDirect substrate modificationLimited to pre-protected precursors
Hydrolysis (Hypothetical)Mild conditions, low by-productsUnproven for ethyl/methyl substituents

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at the 4,4'-positions are prone to oxidation, forming quinones or other oxidized derivatives. Key reagents and conditions include:

Reagent Conditions Product
Potassium permanganate (KMnO₄)Aqueous acidic medium, refluxQuinone derivatives
Chromium trioxide (CrO₃)Aqueous H₂SO₄, controlled temperatureOxidized biphenyls

These reactions are influenced by the steric hindrance imposed by ethyl and methyl groups, which may modulate reaction rates compared to unsubstituted biphenyl diols.

Reduction Reactions

Reduction targets the hydroxyl groups, converting them to hydrogen atoms or other derivatives:

Reagent Conditions Product
Sodium borohydride (NaBH₄)Ethanol, room temperatureReduced biphenyl derivatives
Lithium aluminum hydride (LiAlH₄)THF, 0°C to refluxFully hydrogenated biphenyls

The presence of bulky ethyl groups at the 3,3'-positions may stabilize intermediates during reduction, potentially altering reaction pathways .

Substitution Reactions

The ethyl and methyl groups participate in electrophilic and nucleophilic substitution:

  • Demethylation : Acid-catalyzed removal of methyl groups using reagents like BBr₃ in CH₂Cl₂, followed by hydrolysis .

  • Etherification : Reaction with MeOCH₂Cl (MOM-Cl) under K₂CO₃ to introduce protective methoxy groups .

  • Halogenation : Substitution with Cl₂ or Br₂ under controlled conditions to introduce halogens at reactive sites.

A notable industrial synthesis involves p-toluenesulfonic acid in m-xylene at 130–140°C, achieving a 94.1% yield for a structurally related compound .

Structural and Reactive Comparisons

While 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol shares reactivity patterns with simpler biphenyl diols, its steric and electronic properties are distinct:

Compound Key Features
3,3'-Dimethyl-4,4'-biphenyldiolLacks ethyl groups; faster oxidation rates
5,5'-Dimethyl-4,4'-biphenyldiolReduced steric hindrance; different substitution sites

These differences highlight the compound’s utility in tailored chemical transformations .

Analytical Characterization

NMR and FTIR data provide critical insights into reaction outcomes:

  • ¹H NMR : Typical signals for aromatic protons (δ 7.22–8.66 ppm) and hydroxyl groups (δ 5.17 ppm) .

  • FTIR : OH stretching (3511 cm⁻¹), C-O vibrations (1245–1294 cm⁻¹), and aliphatic C-H bands (2870–2955 cm⁻¹) .

These techniques are essential for verifying product identity and purity during synthesis .

This compound’s reactivity profile underscores its versatility in organic synthesis and materials science, particularly in ligand design and functional material development .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as an essential intermediate in the synthesis of various organic molecules.
  • Ligand in Coordination Chemistry : It demonstrates potential as a ligand for metal complexes due to its ability to form stable coordination bonds.

Biology

  • Enzyme Interaction Studies : Its structural properties allow for investigations into enzyme-substrate interactions and protein binding mechanisms.
  • Molecular Probes : The compound can be used as a molecular probe to study biological pathways due to its ability to influence biochemical reactions.

Medicine

  • Therapeutic Agent Development : Ongoing research is exploring its efficacy as a precursor in the development of new therapeutic agents targeting specific diseases.
  • Drug Delivery Systems : Its chemical stability makes it a candidate for use in drug delivery formulations.

Industry

  • Advanced Materials Development : It is utilized in the production of polymers and resins, contributing to materials with enhanced properties such as thermal stability and chemical resistance.

Case Study 1: Ligand Development

A study published in Organic & Biomolecular Chemistry explored the use of biphenyl derivatives as ligands for asymmetric catalysis. The findings indicated that modifications at the 3 and 5 positions significantly enhanced catalytic activity compared to simpler biphenyl structures .

Research conducted on biphenyl derivatives demonstrated their potential as inhibitors in enzyme assays. The study highlighted the structural importance of hydroxyl substitutions for binding affinity in enzyme-target interactions .

Mechanism of Action

The mechanism by which 3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, while the ethyl and methyl groups influence the compound’s hydrophobicity and overall conformation. These interactions can modulate biological pathways and chemical reactions, leading to various effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities among biphenyl diols:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
3,3',5,5'-Tetramethylbiphenyl-4,4'-diol Methyl (3,3',5,5') C₁₆H₁₈O₂ 242.31
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol Methoxy (3,3',5,5') C₁₆H₁₈O₆ 306.31
3,3',5,5'-Tetra-tert-butylbiphenyl-4,4'-diol tert-Butyl (3,3',5,5') C₂₈H₄₂O₂ 418.63
3,3',5,5'-Tetrachloro-4,4'-dihydroxybiphenyl Chloro (3,3',5,5') C₁₂H₆Cl₄O₂ 354.90
3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol Isopropyl (3,3',5,5') C₂₄H₃₄O₂ 354.53

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., tert-butyl, isopropyl) increase steric hindrance, reducing solubility in polar solvents but enhancing thermal stability .
  • Electron-Donating/Withdrawing Groups : Methoxy groups enhance antioxidant activity due to their electron-donating nature, while chloro groups (electron-withdrawing) are associated with environmental persistence and toxicity .

Physicochemical Properties

Thermal Stability
  • Tetramethyl (TMBP) : Used in sulfonated polyether ether ketone (SPEEK) polymers due to its high thermal stability (decomposition temperature >300°C) .
  • Tetramethoxy : Lower thermal stability compared to alkyl-substituted analogs, with decomposition observed near 200°C .
  • Tetra-tert-butyl : Exhibits exceptional thermal resistance (>400°C), making it suitable for high-temperature catalytic applications .
Solubility
  • Tetramethyl (TMBP) : Moderately soluble in organic solvents like tetrahydrofuran (THF) and dimethylsulfoxide (DMSO) .
  • Tetramethoxy : High solubility in polar aprotic solvents (e.g., DMSO, acetone) due to methoxy groups .
  • Tetrachloro : Low solubility in water and most organic solvents, complicating environmental degradation .

Spectroscopic Characterization

  • NMR Data :
    • Tetramethyl (TMBP) : Distinct singlet peaks for methyl protons (δ 2.25 ppm) and hydroxyl protons (δ 5.40 ppm) in ¹H NMR .
    • Tetramethoxy : Methoxy protons appear as singlets (δ 3.85 ppm), while aromatic protons resonate at δ 6.90–7.20 ppm .
  • Mass Spectrometry :
    • Molecular ion peaks for tetramethyl (m/z 242.31) and tetramethoxy (m/z 306.31) align with theoretical values .

Biological Activity

3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol is a biphenyl derivative that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This compound is particularly interesting for its implications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H26O2\text{C}_{18}\text{H}_{26}\text{O}_2

This structure features two ethyl groups and two methyl groups attached to a biphenyl backbone with hydroxyl functional groups at the para positions.

Antioxidant Activity

Research indicates that biphenyl derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays which showed a notable reduction in DPPH radicals at varying concentrations of the compound.

Concentration (µM)% Inhibition
1025
5055
10085

This table illustrates the concentration-dependent inhibition of DPPH radicals by the compound.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound possesses moderate to strong antimicrobial activity against the tested strains.

The biological activities of this compound can be attributed to its ability to interact with cellular components. The hydroxyl groups in its structure facilitate hydrogen bonding with biomolecules, enhancing its reactivity and potential for biological interactions.

Case Studies

  • Neuroprotective Effects : A recent study explored the neuroprotective effects of biphenyl derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to controls.
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential therapeutic application in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol in laboratory settings?

  • Methodological Answer : Avoid dust formation and skin/eye contact by using chemical-impermeable gloves and adequate ventilation. In case of spills, evacuate personnel, prevent environmental discharge, and use inert absorbents . Safety Data Sheets (SDS) emphasize avoiding inhalation of vapors and ensuring proper disposal to comply with UN GHS guidelines .

Q. How can researchers address the compound’s low water solubility (<0.1 g/100 mL at 20°C) during experimental design?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, validated by solubility parameter calculations. For aqueous systems, employ surfactants or co-solvency techniques. Pre-saturation studies are advised to optimize concentration ranges .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
  • Structural Confirmation : 1^1H/13^{13}C NMR (key signals: phenolic -OH at δ 8.5–9.5 ppm, ethyl/methyl groups in aromatic regions) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points (168–169°C) and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • Compare NMR data with density functional theory (DFT)-simulated spectra.
  • Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., C18_{18}H22_{22}O2_2, exact mass 270.162).
  • Replicate synthesis under inert atmospheres to rule out oxidation artifacts .

Q. What experimental strategies optimize the synthesis of this compound while minimizing byproducts?

  • Methodological Answer :

  • Reaction Design : Use Ullmann coupling or Suzuki-Miyaura reactions with palladium catalysts for biphenyl bond formation.
  • Byproduct Control : Introduce protecting groups (e.g., acetyl) on phenolic -OH before alkylation to prevent side reactions.
  • Process Optimization : Apply factorial design to vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity, followed by response surface methodology (RSM) .

Q. What mechanistic insights exist for the antioxidant activity of this compound in in vitro studies?

  • Methodological Answer :

  • Radical Scavenging : Quantify DPPH/ABTS radical inhibition rates via UV-Vis kinetics.
  • Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials, correlating with electron-donating substituents (ethyl/methyl groups lower oxidation thresholds).
  • Computational Modeling : DFT studies to map HOMO/LUMO distributions and predict reactivity .

Q. How can researchers validate the environmental stability of this compound under varying pH and light conditions?

  • Methodological Answer :

  • Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC. Use amber glassware for light-sensitive experiments .
  • pH Stability : Conduct accelerated stability tests (25–40°C) in buffers (pH 3–9). LC-MS identifies hydrolysis products (e.g., quinone derivatives) .

Data Gaps and Research Challenges

Q. What are the limitations in existing toxicological data, and how can they be addressed?

  • Critical Analysis : Current SDS lack ecotoxicological profiles (e.g., LC50_{50} for aquatic organisms). Recommendations:

  • Perform Daphnia magna acute toxicity assays.
  • Use quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways .

Q. How does the steric hindrance from ethyl/methyl substituents influence supramolecular interactions?

  • Research Framework :

  • Crystallography : Single-crystal X-ray diffraction to analyze packing motifs.
  • Computational Studies : Molecular dynamics simulations to assess π-π stacking and hydrogen-bonding efficiencies .

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